(2-chloro-1-phenylethyl)benzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(2-chloro-1-phenylethyl)benzene”, also known as “Benzene, (2-chloroethyl)-”, “β-Phenethyl chloride”, “β-Phenylethyl chloride”, “Phenethyl chloride”, “1-Chloro-2-phenylethane”, “2-Phenyl-1-chloroethane”, and “2-Phenylethyl chloride”, is an organic compound with the molecular formula C8H9Cl . It has a molecular weight of 140.610 .

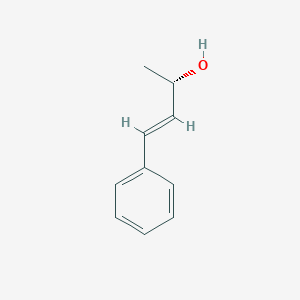

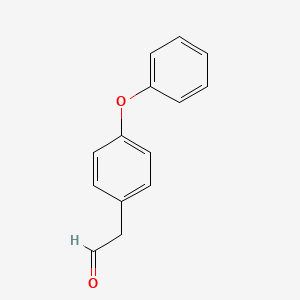

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring attached to a 2-chloroethyl group . The structure can be viewed as a 2D Mol file or a computed 3D SD file .Physical and Chemical Properties Analysis

“this compound” belongs to the family of aromatic hydrocarbons, which are nonpolar molecules and are usually colorless liquids or solids with a characteristic aroma . Being non-polar, it is immiscible with water but is readily miscible with organic solvents .Safety and Hazards

作用機序

Target of Action

Based on its structure, it can be inferred that it may interact with proteins or enzymes that have affinity for aromatic compounds .

Mode of Action

The mode of action of (2-chloro-1-phenylethyl)benzene is likely to involve interactions with its targets through non-covalent interactions such as hydrophobic interactions, π-π stacking, and halogen bonding, given the presence of the aromatic ring and the chlorine atom .

Biochemical Pathways

It’s known that benzylic compounds can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to the formation of various metabolites, which can have different biological activities.

Pharmacokinetics

Its metabolism might involve enzymatic reactions leading to the formation of various metabolites .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, changes in temperature and pH can affect the compound’s solubility and stability, as well as the activity and conformation of its targets .

特性

| { "Design of the Synthesis Pathway": "The synthesis of (2-chloro-1-phenylethyl)benzene can be achieved through a Friedel-Crafts alkylation reaction.", "Starting Materials": [ "Benzene", "2-chloro-1-phenylethanol", "AlCl3", "HCl", "NaOH", "Diethyl ether" ], "Reaction": [ "Dissolve 2-chloro-1-phenylethanol in dry diethyl ether.", "Add AlCl3 to the solution and stir for 30 minutes at room temperature.", "Slowly add benzene to the reaction mixture while stirring.", "Heat the reaction mixture to reflux for 4 hours.", "Quench the reaction with HCl and then NaOH.", "Extract the organic layer with diethyl ether.", "Dry the organic layer with anhydrous Na2SO4.", "Filter and evaporate the solvent to obtain the product, (2-chloro-1-phenylethyl)benzene." ] } | |

CAS番号 |

5216-46-6 |

分子式 |

C14H13Cl |

分子量 |

216.7 |

純度 |

95 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。